Phenylphosphonic dichloride
Overview
Description
Phenylphosphonic dichloride, also known as benzenephosphonic dichloride, is an organophosphorus compound with the chemical formula C₆H₅POCl₂. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its flame-retardant properties and is used in various industrial applications .
Mechanism of Action
Target of Action
Phenylphosphonic dichloride (PPDC) is an organophosphorus compound primarily used in the synthesis of flame retardants . Its primary targets are polymers, where it imparts flame-retardant properties .
Mode of Action
PPDC interacts with its targets (polymers) through a process known as ring-opening polymerization . This process involves the breaking of the ring structure of the polymer, allowing PPDC to incorporate itself into the polymer chain. The result is a modified polymer with enhanced flame-retardant properties .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of organophosphorus flame retardants . These flame retardants can then interact with various biochemical pathways, potentially affecting processes such as oxidative stress and inflammation.
Result of Action
The primary result of PPDC’s action is the creation of flame-retardant polymers . By incorporating itself into the polymer chain, PPDC enhances the flame resistance of the material, making it less likely to ignite and burn. This can help prevent the spread of fire and reduce the risk of fire-related damage and injury.
Action Environment
The efficacy and stability of PPDC can be influenced by various environmental factors. For instance, the compound is moisture sensitive and can react violently with water . Therefore, it must be handled and stored in a dry environment to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
It is known to participate in various reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
It is known to participate in various chemical reactions, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression . Detailed studies are required to confirm these hypotheses and to fully understand its mechanism of action.
Preparation Methods
Phenylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C6H5PO(OH)2+2SOCl2→C6H5POCl2+2SO2+2HCl
Another method involves the chlorination of phenylphosphonic acid using phosphorus pentachloride (PCl₅):
C6H5PO(OH)2+PCl5→C6H5POCl2+POCl3+HCl
Industrial production methods typically involve large-scale reactions using similar reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenylphosphonic dichloride undergoes various chemical reactions, including:
-
Substitution Reactions: : It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonic esters, amides, and thioesters.
- Example: Reaction with an alcohol (ROH) to form a phosphonic ester:
C6H5POCl2+2ROH→C6H5PO(OR)2+2HCl
- Example: Reaction with an alcohol (ROH) to form a phosphonic ester:
-
Reduction Reactions: : It can be reduced to phenylphosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
- Example:
C6H5POCl2+4LiAlH4→C6H5PH2+2LiAlH2Cl2+2LiAlH2O2
- Example:
-
Oxidation Reactions: : It can be oxidized to phenylphosphonic acid using oxidizing agents like hydrogen peroxide (H₂O₂).
- Example:
C6H5POCl2+2H2O2→C6H5PO(OH)2+2HCl
- Example:
Scientific Research Applications
Phenylphosphonic dichloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylphosphonic dichloride can be compared with other similar compounds such as:
Diphenylphosphinic chloride (C₁₂H₁₀Cl₂OP): Used as a reagent in organic synthesis and has similar reactivity but with two phenyl groups.
Phenyl dichlorophosphate (C₆H₅PO₂Cl₂): Another organophosphorus compound with similar applications but different reactivity due to the presence of an additional oxygen atom.
Dichlorophenylphosphine (C₆H₅PCl₂): Similar in structure but lacks the oxygen atom, leading to different reactivity and applications.
This compound is unique due to its specific reactivity and applications in flame retardancy and organic synthesis.
Properties
IUPAC Name |
dichlorophosphorylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDMRHDXAQZJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2PO, C6H5Cl2OP | |
Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |
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DSSTOX Substance ID |
DTXSID5044732 | |
Record name | Phenylphosphonic dichloride | |
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Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |
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Record name | Phosphonic dichloride, P-phenyl- | |
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CAS No. |
824-72-6 | |
Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |
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Record name | Phenylphosphonic dichloride | |
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Record name | Phenylphosphonic dichloride | |
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Record name | Phenylphosphonic dichloride | |
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Record name | Phosphonic dichloride, P-phenyl- | |
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Record name | Phenylphosphonic dichloride | |
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Record name | PHENYLPHOSPHONIC DICHLORIDE | |
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Synthesis routes and methods
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